molecular formula C₁₅H₇D₆ClFNO₂ B1146196 Lumiracoxib-d6 CAS No. 1225453-72-4

Lumiracoxib-d6

カタログ番号: B1146196
CAS番号: 1225453-72-4
分子量: 299.76
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lumiracoxib-d6 is a deuterated form of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib, as the presence of deuterium can influence the metabolic stability and absorption of the compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions

Lumiracoxib-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Lumiracoxib-d6 is used in various scientific research applications, including:

    Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of lumiracoxib.

    Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of lumiracoxib.

    Drug Interaction Studies: To investigate potential interactions with other drugs and their impact on the pharmacokinetics of lumiracoxib.

    Biological Research: To study the effects of lumiracoxib on COX-2 inhibition and its anti-inflammatory properties.

作用機序

Lumiracoxib-d6 exerts its effects by selectively inhibiting the cyclo-oxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Unlike non-selective NSAIDs, lumiracoxib does not inhibit cyclo-oxygenase-1 (COX-1) at therapeutic concentrations, thereby reducing the risk of gastrointestinal side effects .

類似化合物との比較

Similar Compounds

Uniqueness of Lumiracoxib-d6

This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for COX-2 and reduced gastrointestinal side effects make it a valuable compound for research and potential therapeutic applications .

特性

CAS番号

1225453-72-4

分子式

C₁₅H₇D₆ClFNO₂

分子量

299.76

同義語

2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6;  _x000B_2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic Acid-d6;  CGS 35189-d6;  COX 189-d6;  Prexige-d6; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。